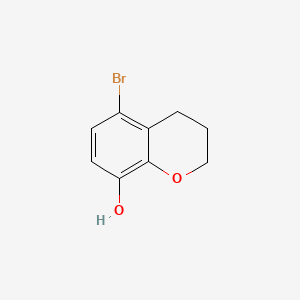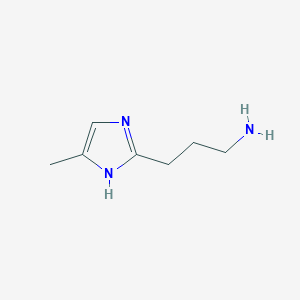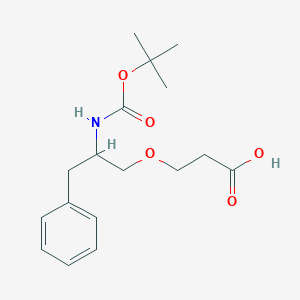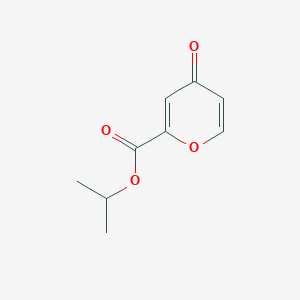![molecular formula C6H5N3O2 B13931726 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione CAS No. 412338-42-2](/img/structure/B13931726.png)
2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both pyrrole and pyridazine moieties, making it a versatile scaffold for chemical modifications and biological evaluations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of hydrazine derivatives with maleic anhydride can lead to the formation of the desired pyridazine ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
科学研究应用
作用机制
The mechanism of action of 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes and exhibiting therapeutic effects .
相似化合物的比较
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another heterocyclic compound with a similar fused ring system, known for its potential antileishmanial activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share structural similarities and have been studied for their inhibitory activities against various biological targets.
Uniqueness
2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione stands out due to its unique combination of pyrrole and pyridazine rings, which provides a distinct scaffold for chemical modifications and biological evaluations
属性
CAS 编号 |
412338-42-2 |
|---|---|
分子式 |
C6H5N3O2 |
分子量 |
151.12 g/mol |
IUPAC 名称 |
3,6-dihydro-2H-pyrrolo[3,4-d]pyridazine-1,4-dione |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-1-7-2-4(3)6(11)9-8-5/h1-2,7H,(H,8,10)(H,9,11) |
InChI 键 |
HMOXFXCFXPXAEI-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CN1)C(=O)NNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)


